molecular formula C18H16F3NO3 B2666208 (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one CAS No. 1351663-81-4

(E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one

Cat. No.: B2666208
CAS No.: 1351663-81-4
M. Wt: 351.325
InChI Key: NHFWTXREDCNIAF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one is an organic compound that features a furan ring, a morpholine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one typically involves a multi-step process:

  • Formation of the Enone Intermediate: : The initial step involves the formation of an enone intermediate through a Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 2-(4-(trifluoromethyl)phenyl)morpholine in the presence of a base such as sodium hydroxide or potassium hydroxide.

  • Purification: : The crude product is purified using column chromatography or recrystallization techniques to obtain the desired enone intermediate.

  • Final Coupling: : The enone intermediate is then subjected to a coupling reaction with a suitable reagent to form the final product. This step often involves the use of a palladium catalyst under mild conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

  • Reduction: : The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the morpholine ring can interact with hydrogen bond donors or acceptors in the target site. This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-1-(2-phenyl)morpholino)prop-2-en-1-one: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

    (E)-3-(furan-2-yl)-1-(2-(4-methylphenyl)morpholino)prop-2-en-1-one: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in (E)-3-(furan-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3/c19-18(20,21)14-5-3-13(4-6-14)16-12-22(9-11-25-16)17(23)8-7-15-2-1-10-24-15/h1-8,10,16H,9,11-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFWTXREDCNIAF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C=CC2=CC=CO2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C(=O)/C=C/C2=CC=CO2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.